![molecular formula C11H14O B14587743 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne CAS No. 61208-01-3](/img/structure/B14587743.png)
3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne is an organic compound characterized by the presence of a hexa-1,5-diyne backbone with a prop-2-en-1-yloxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne typically involves the following steps:
Formation of the hexa-1,5-diyne backbone: This can be achieved through the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions.
Introduction of the prop-2-en-1-yloxyethyl group: This step involves the reaction of the hexa-1,5-diyne intermediate with prop-2-en-1-ol in the presence of a base such as potassium carbonate and an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bonds to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yloxyethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research into its potential as a therapeutic agent or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its application, such as inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Cycloocta-1,3,6-triene: Similar in having multiple unsaturated bonds but differs in ring structure.
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Shares the prop-1-en-1-yl group but differs in the presence of a phenol ring.
Properties
CAS No. |
61208-01-3 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(2-prop-2-enoxyethyl)hexa-1,5-diyne |
InChI |
InChI=1S/C11H14O/c1-4-7-11(6-3)8-10-12-9-5-2/h1,3,5,11H,2,7-10H2 |
InChI Key |
PQTMFZMHARXBIY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCC(CC#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


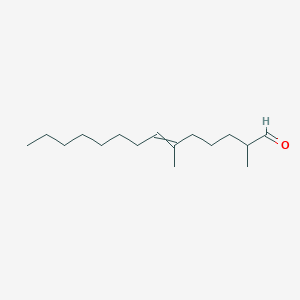
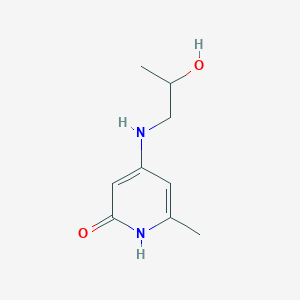
![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)
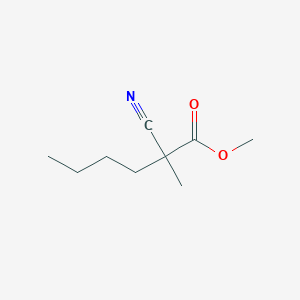
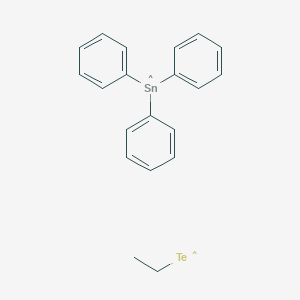
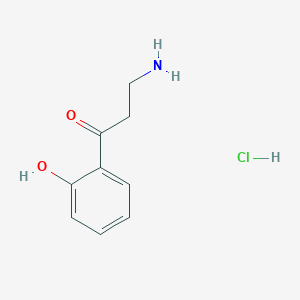
![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
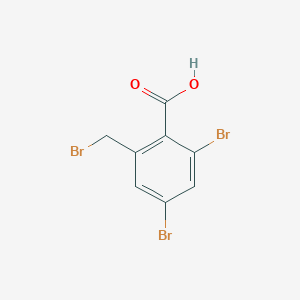
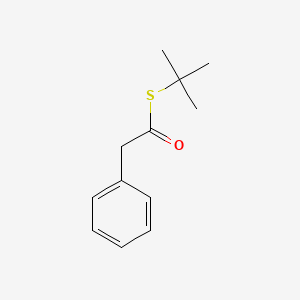
![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)
![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
